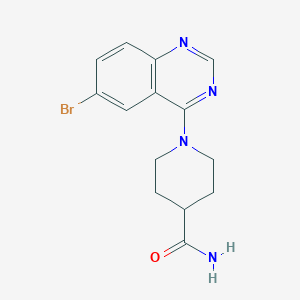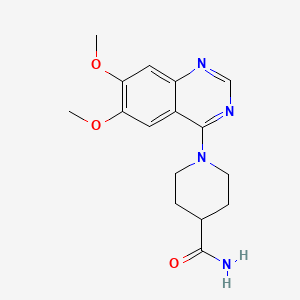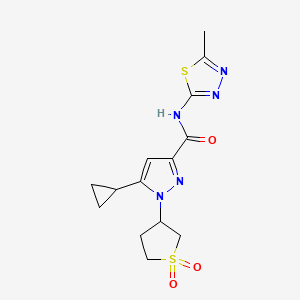![molecular formula C23H17N5OS B6512691 N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)-1H-indole-6-carboxamide CAS No. 1798045-97-2](/img/structure/B6512691.png)
N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)-1H-indole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)-1H-indole-6-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrimidine . It also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of nitrogen in the pyridine and pyrimidine rings, as well as in the amide group, suggests that this compound could act as a ligand, forming coordination complexes with metals .科学的研究の応用
4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl-N-indole-6-carboxamide has been studied for its potential applications in scientific research. It has been found to be effective in targeting a variety of diseases, including cancer, inflammation, and microbial infections. It has also been found to be effective in inhibiting the growth of various types of bacteria and fungi. Additionally, this molecule has been studied for its potential use as an anti-oxidant and anti-aging agent.
作用機序
Target of Action
Similar compounds have been known to target tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing cell growth and proliferation.
Mode of Action
For instance, Imatinib, a compound with a somewhat similar structure, inhibits the activity of tyrosine kinases . It binds to the inactive form of the kinase, preventing it from participating in the signal transduction process .
Biochemical Pathways
Tyrosine kinases are involved in various signaling pathways, including those regulating cell growth, differentiation, and survival .
Pharmacokinetics
A related compound was found to be rapidly absorbed with a median time to maximum plasma concentration of 2 hours in a fasted state, with modest accumulation after multiple dosing and low urinary recovery .
実験室実験の利点と制限
The advantages of using 4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl-N-indole-6-carboxamide in laboratory experiments include its low cost, ease of synthesis, and wide range of biological activities. Additionally, this molecule has been found to be relatively stable and non-toxic, making it suitable for use in a variety of laboratory settings. However, there are some limitations to using this molecule in laboratory experiments, such as the fact that it is not very water soluble, which can make it difficult to dissolve in certain solutions. Additionally, the exact mechanism of action of this molecule is not yet fully understood, which can make it difficult to predict its effects in certain situations.
将来の方向性
There are several potential future directions for the study of 4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl-N-indole-6-carboxamide. These include further research into its mechanism of action and potential therapeutic applications, as well as the development of more efficient and cost-effective synthesis methods. Additionally, further studies could be conducted to explore the molecule’s potential as an anti-oxidant, anti-aging agent, and anti-microbial agent. Finally, further research could be conducted to explore the potential of this molecule as a drug candidate for the treatment of various diseases.
合成法
The synthesis of 4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl-N-indole-6-carboxamide has been reported in several scientific studies. The most common method involves the reaction of a pyridine derivative with a thiazole derivative in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature and is followed by the addition of an indole derivative. The reaction is then quenched with an acid, such as hydrochloric acid, and the resulting product is isolated and purified.
特性
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5OS/c29-22(17-4-3-16-9-11-25-20(16)12-17)26-18-7-5-15(6-8-18)21-14-30-23(28-21)27-19-2-1-10-24-13-19/h1-14,25H,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKCEGKWWXAICT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)C=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6512612.png)
![2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(propan-2-yl)acetamide](/img/structure/B6512623.png)
![2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6512625.png)

![N-[2-(2-fluorophenyl)ethyl]-2,6-dimethyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide](/img/structure/B6512640.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6512652.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6512669.png)
![methyl 5-({[5-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B6512672.png)

![3-{3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-cyclopropyl-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B6512683.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B6512697.png)
![4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B6512705.png)